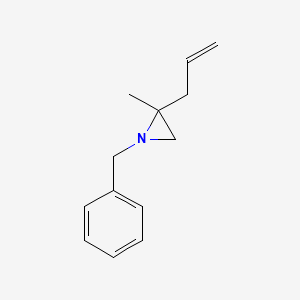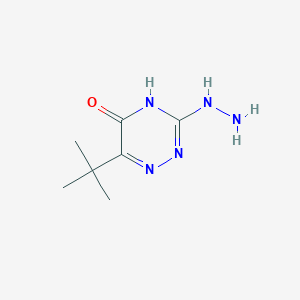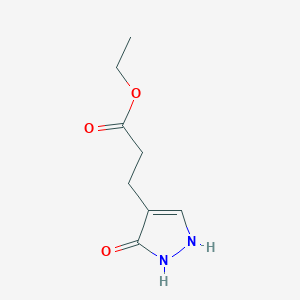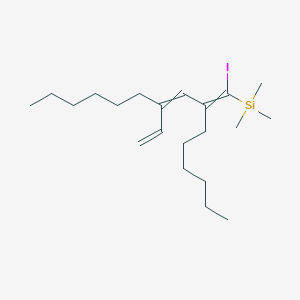
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The compound’s unique structure, featuring a phenylmethyl and a propenyl group, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an allylic amine with a halogenated compound, followed by cyclization using a base. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Temperature: Moderate temperatures ranging from 0°C to 50°C.
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of aziridines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Industrial methods may also employ more robust catalysts and advanced purification techniques to meet the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the aziridine ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxaziridines or N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines, thiols, or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive nature.
Wirkmechanismus
The mechanism of action of aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- involves its high ring strain, which makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various intermediates that can interact with molecular targets. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with lower ring strain compared to aziridines.
Epoxides: Three-membered oxygen-containing heterocycles with similar ring strain and reactivity.
Cyclopropanes: Three-membered carbon-containing rings with comparable ring strain but different reactivity.
Uniqueness
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the phenylmethyl and propenyl groups allows for unique interactions and applications in various fields, distinguishing it from other aziridines and similar compounds.
Eigenschaften
CAS-Nummer |
831201-02-6 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-benzyl-2-methyl-2-prop-2-enylaziridine |
InChI |
InChI=1S/C13H17N/c1-3-9-13(2)11-14(13)10-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
InChI-Schlüssel |
SLKPTGLKEKKADA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN1CC2=CC=CC=C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)


![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)




![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)



![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)
